molecular formula C7H14N2O2 B8368975 2,2-Dimethoxy-1-methylpropylcyanamide

2,2-Dimethoxy-1-methylpropylcyanamide

Cat. No.: B8368975
M. Wt: 158.20 g/mol
InChI Key: QXJGLSFSOWLNKQ-UHFFFAOYSA-N
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Description

Cyanamide (NH2CN) is a simple organic compound with applications in agriculture, pharmaceuticals, and industrial synthesis. It is notable for its role as a nitrification inhibitor and plant defense activator . Recent studies confirm its biosynthesis in plants from L-canavanine, a non-proteinogenic amino acid found in legumes (e.g., Vicia villosa) . Cyanamide derivatives, such as Diisopropylcyanamide (CAS 3085-76-5), are commercially available and used in specialty organic syntheses .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3,3-dimethoxybutan-2-ylcyanamide

InChI

InChI=1S/C7H14N2O2/c1-6(9-5-8)7(2,10-3)11-4/h6,9H,1-4H3

InChI Key

QXJGLSFSOWLNKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(OC)OC)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison of Cyanamide Derivatives

Diisopropylcyanamide (CAS 3085-76-5)
  • Structure : (CH3)2CH–N–C≡N.
  • Applications : Used in the synthesis of heterocycles and agrochemical intermediates.
  • Safety: Limited toxicological data available; precautions include avoiding inhalation and skin contact .
Cyanamide (NH2CN)
  • Phytotoxicity : Reduces plant biomass and height in wheat under field conditions due to oxidative stress (elevated H2O2 levels) but enhances pathogen resistance (Blumeria graminis f. sp. tritici) via salicylic acid-mediated systemic acquired resistance .
  • Biosynthesis : Derived from L-canavanine in Vicia species, with temporal accumulation patterns in seedlings (Fig. 2, Table S1) .
L-Canavanine
  • Role : Acts as a cyanamide precursor in legumes.
  • Metabolism : Abundant in seeds, with declining levels during seedling development as cyanamide synthesis increases .

Key Research Findings

Compound Key Property/Effect Reference
Cyanamide Induces systemic acquired resistance in wheat
L-Canavanine Biosynthetic precursor to cyanamide
Diisopropylcyanamide Commercial availability (TCI Chemicals)

Limitations and Recommendations

The absence of data on "2,2-Dimethoxy-1-methylpropylcyanamide" suggests either:

A nomenclature discrepancy (e.g., synonyms or typographical errors).

Next Steps :

  • Verify the compound’s IUPAC name or CAS registry number.
  • Consult specialized databases (e.g., Reaxys, CAS Content) for structural analogs.
  • Investigate patent literature for proprietary derivatives.

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